molecular formula C9H14O3 B2634098 6-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2416228-94-7

6-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2634098
CAS No.: 2416228-94-7
M. Wt: 170.208
InChI Key: DBSYODGIOQQVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring system fused to a carboxylic acid group. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. Subsequent oxidation or hydrolysis steps can introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Oxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or anhydrides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Oxaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 6-Oxaspiro[3.5]nonane-7-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

6-oxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYODGIOQQVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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